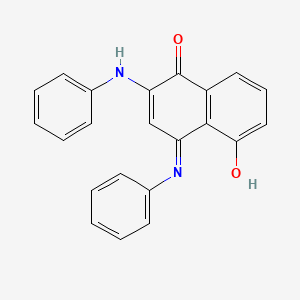
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate is an organic peroxide compound. It is known for its applications in polymer chemistry, particularly as an initiator for polymerization reactions. The compound’s structure includes two 3,3,5-trimethylhexanoyl groups linked by a peroxide bond, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate typically involves the reaction of 3,3,5-trimethylhexanoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactive nature of organic peroxides.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful in the production of various polymers.
Common Reagents and Conditions
The decomposition of this peroxide is often induced by heat or the presence of a catalyst. Common catalysts include transition metal salts and certain organic compounds. The reaction conditions typically involve elevated temperatures to facilitate the breakdown of the peroxide bond.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process.
Scientific Research Applications
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate has several applications in scientific research:
Polymer Chemistry: It is widely used as an initiator in the polymerization of various monomers, leading to the production of plastics, resins, and other polymeric materials.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as high strength and thermal stability.
Biomedical Research:
Industrial Applications: The compound is used in the manufacturing of coatings, adhesives, and sealants, where it helps in the curing process.
Mechanism of Action
The mechanism of action of 3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These radicals can initiate chain reactions in polymerization processes. The molecular targets include unsaturated monomers, which react with the radicals to form long polymer chains. The pathways involved are primarily radical chain mechanisms, which are common in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another widely used organic peroxide in polymerization reactions.
Di-tert-butyl Peroxide: Known for its use as a radical initiator in various chemical processes.
Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a polymerization initiator.
Uniqueness
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate specific free radicals makes it valuable in the synthesis of polymers with tailored properties.
Properties
CAS No. |
92177-99-6 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C18H34O4/c1-13(2)9-17(5,6)11-15(19)21-22-16(20)12-18(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3 |
InChI Key |
WPIYAXQPRQYXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CC(=O)OOC(=O)CC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


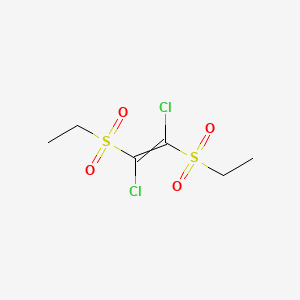
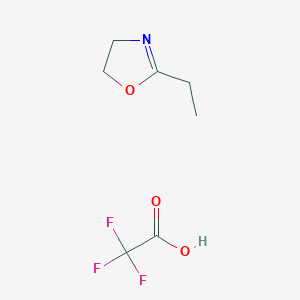
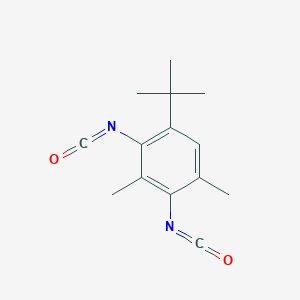
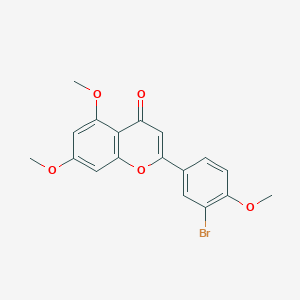
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
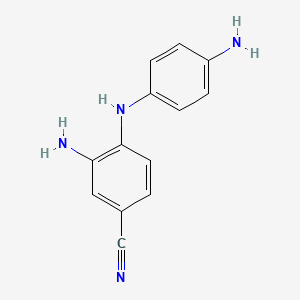

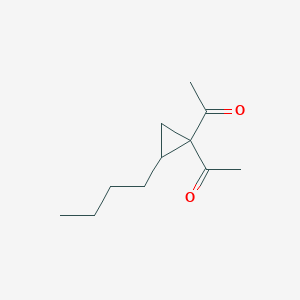
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
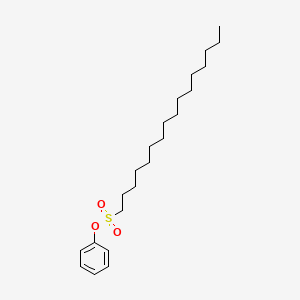
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
